1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl-

Catalog No.
S13218618
CAS No.
120729-98-8
M.F
C12H16N2O2S
M. Wt
252.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl-

CAS Number

120729-98-8

Product Name

1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl-

IUPAC Name

N,N,1,3-tetramethylindole-5-sulfonamide

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

InChI

InChI=1S/C12H16N2O2S/c1-9-8-14(4)12-6-5-10(7-11(9)12)17(15,16)13(2)3/h5-8H,1-4H3

InChI Key

QBZHGDVNLAQFGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=C(C=C2)S(=O)(=O)N(C)C)C

1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- is a chemical compound characterized by its unique molecular structure and properties. Its molecular formula is C12H16N2O2SC_{12}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 252.33 g/mol. This compound features a sulfonamide group, which is significant in medicinal chemistry due to its role in various pharmaceutical applications. The compound has a density of 1.21 g/cm³ and a boiling point of 417.8°C at 760 mmHg, indicating its thermal stability under standard atmospheric conditions .

Typical of sulfonamides. These include:

  • Nucleophilic Substitution Reactions: The sulfonamide nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The sulfonamide group can donate protons, making it useful in acid-base chemistry.
  • Formation of Sulfonylureas: This compound can react with urea derivatives to form sulfonylureas, which are important in diabetes treatment.

1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- exhibits notable biological activities. Compounds containing the indole and sulfonamide moieties are often investigated for their potential as:

  • Antimicrobial Agents: Sulfonamides are well-known for their antibacterial properties.
  • Antitumor Agents: Research indicates that indole derivatives can exhibit anticancer activities.
  • Enzyme Inhibitors: The compound may inhibit specific enzymes, contributing to its therapeutic effects.

Several methods are employed to synthesize 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl-. Common approaches include:

  • Sulfonation of Indole Derivatives: Indoles can be treated with sulfonyl chlorides in the presence of bases to yield sulfonamides.
  • Methylation Reactions: The introduction of methyl groups can be achieved using methylating agents like dimethyl sulfate or methyl iodide.
  • One-Pot Synthesis: Recent methodologies involve one-pot reactions that streamline the synthesis process while maintaining high yields.

This compound has several applications across various fields:

  • Pharmaceuticals: It serves as a lead compound for developing new antimicrobial and anticancer drugs.
  • Biochemistry: It is used in enzyme assays and as a reagent in synthetic organic chemistry.
  • Research: It is utilized in studies exploring the mechanisms of action of sulfonamides and their derivatives.

Interaction studies involving 1H-Indole-5-sulfonamide focus on its binding affinity to biological targets such as enzymes and receptors. Key findings include:

  • Enzyme Binding: The compound's ability to inhibit specific enzymes has been demonstrated in vitro.
  • Protein Interactions: Studies suggest that it may interact with proteins involved in metabolic pathways, influencing cellular processes.

Several compounds share structural similarities with 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1H-Indole-5-sulfonamideC8H8N2O2SC_{8}H_{8}N_{2}O_{2}SLacks the tetramethyl groups; simpler structure
N,N-Dimethylindole-5-sulfonamideC10H12N2O2SC_{10}H_{12}N_{2}O_{2}SContains dimethyl instead of tetramethyl groups
N-(4-Methylphenyl)-1H-indole-5-sulfonamideC13H14N2O2SC_{13}H_{14}N_{2}O_{2}SFeatures a para-substituted phenyl group

Uniqueness

The uniqueness of 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl-, lies in its specific combination of an indole core with a tetramethyl substitution pattern on the nitrogen atom. This structural configuration enhances its solubility and biological activity compared to other similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

252.09324893 g/mol

Monoisotopic Mass

252.09324893 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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